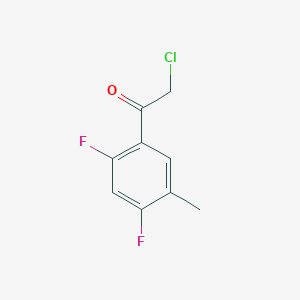

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one

Description

Historical Context of Halogenated Acetophenones

The development of halogenated acetophenones traces its origins to the mid-19th century when fundamental aromatic chemistry was being established. The first synthesis of acetophenone was conducted in 1857 by French chemist Charles, who prepared the compound by treating benzoyl chloride with methyl zinc or by distilling a mixture of calcium benzoate and calcium acetate. This pioneering work laid the foundation for subsequent investigations into halogenated derivatives. The industrial synthesis of acetophenone, based on the reaction of benzene and acetic anhydride through the Friedel-Crafts reaction, was realized in 1925, twenty-six years after Friedel's death.

Phenacyl chloride, also known as chloroacetophenone, emerged as one of the earliest and most significant halogenated acetophenones. Carl Graebe first synthesized chloroacetophenone in 1871 by passing chlorine into boiling acetophenone. This compound became historically significant not only for its chemical properties but also for its application as a riot control agent designated as CN. The development of more sophisticated halogenated acetophenones followed as organic chemistry advanced, with researchers exploring various substitution patterns to achieve specific chemical and biological properties.

The evolution toward fluorinated acetophenones represents a more recent development in this chemical family. Fluorine substitution introduces unique electronic effects that significantly alter the reactivity and stability of these compounds compared to their chlorinated or brominated counterparts. The incorporation of multiple halogen atoms, particularly the combination of chlorine and fluorine substituents, has opened new avenues for pharmaceutical intermediate synthesis and specialized chemical applications.

Significance of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its multifunctional nature and synthetic versatility. This compound serves primarily as an organic synthesis intermediate component, facilitating the preparation of complex molecular architectures that would be challenging to access through alternative synthetic routes. The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring, combined with a methyl substituent at the 5 position and a chloromethyl ketone functionality, creates a highly reactive and selective building block for advanced organic transformations.

The compound's significance extends to pharmaceutical research, where it functions as an intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing fluorine atoms and the reactive chloromethyl ketone group enables diverse chemical transformations including nucleophilic substitutions, cyclization reactions, and cross-coupling processes. Research applications have demonstrated its utility in preparing cyclopropanecarboxylate derivatives and cyclopropylamines, which are important scaffolds in medicinal chemistry.

The unique substitution pattern of this compound also makes it valuable for materials science applications. The combination of halogen substituents influences intermolecular interactions and crystal packing arrangements, properties that are crucial for developing new materials with specific physical characteristics. Additionally, the compound serves as a model system for studying the effects of multiple halogen substitution on aromatic ketone reactivity and selectivity patterns.

Industrial interest in this compound stems from its role as a building block for agrochemicals and specialty chemicals. The fluorine atoms contribute to metabolic stability and bioavailability in biological systems, while the chloromethyl ketone functionality provides a reactive handle for further derivatization. This combination of features positions the compound as a versatile intermediate for developing new chemical entities with enhanced properties.

Chemical Classification and Nomenclature Systems

This compound belongs to the chemical class of halogenated aromatic ketones, specifically categorized as a substituted acetophenone derivative. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the precise positioning of each substituent on the aromatic ring and the nature of the ketone functionality. The compound is also classified as a phenacyl chloride derivative, indicating the presence of the characteristic chloromethyl ketone group adjacent to an aromatic system.

Under Chemical Abstracts Service classification systems, this compound receives the registry number 913073-68-4, which provides a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize the compound through various synonyms including systematic names that emphasize different structural features. The molecular formula C9H7ClF2O provides a concise representation of the atomic composition, while the molecular weight of 204.6 grams per mole facilitates stoichiometric calculations in synthetic applications.

The InChI (International Chemical Identifier) key DVNXCBMHUAQZLS-UHFFFAOYSA-N provides a standardized string representation that enables unambiguous identification across different chemical databases and software systems. This identifier is particularly valuable for computational chemistry applications and automated database searches. The SMILES (Simplified Molecular Input Line Entry System) notation CC1C=C(C(=O)CCl)C(F)=CC=1F offers a linear text representation that captures the connectivity and stereochemistry of the molecule.

Hazard classification systems categorize this compound according to its physical and chemical properties. The compound carries GHS (Globally Harmonized System) pictograms including GHS05 and GHS07, with signal word "Danger" indicating significant hazard potential. This classification reflects the reactive nature of the chloromethyl ketone functionality and the potential for irritation associated with halogenated organic compounds.

General Structure-Property Relationships of Fluorinated α-Chloroketones

Fluorinated α-chloroketones represent a specialized class of organic compounds that exhibit distinctive structure-property relationships arising from the unique electronic effects of fluorine substitution. The presence of fluorine atoms in the aromatic ring significantly influences the electron density distribution, affecting both the reactivity of the chloromethyl ketone group and the overall stability of the molecular framework. The electronegativity of fluorine (4.0 on the Pauling scale) creates strong inductive effects that withdraw electron density from the aromatic system, enhancing the electrophilic character of the carbonyl carbon and the benzylic chlorine atom.

The positioning of fluorine substituents plays a crucial role in determining molecular properties. In this compound, the fluorine atoms at the 2 and 4 positions create a specific electronic environment that influences both intramolecular interactions and intermolecular binding properties. The 2-position fluorine atom is particularly significant as it can participate in through-space interactions with the carbonyl oxygen, potentially stabilizing certain conformations and affecting the compound's reactivity profile.

Physical properties of fluorinated α-chloroketones are markedly different from their non-fluorinated analogs. The compound typically appears as a powder with a molecular weight of 204.6 grams per mole. Storage requirements specify room temperature conditions under inert gas atmosphere, reflecting the compound's sensitivity to moisture and oxidative conditions. The presence of multiple halogen atoms influences solubility patterns, with increased solubility in polar aprotic solvents and decreased solubility in protic solvents compared to non-halogenated acetophenones.

Chemical reactivity patterns in fluorinated α-chloroketones are characterized by enhanced electrophilicity at both the carbonyl carbon and the benzylic position. The electron-withdrawing effects of fluorine substituents activate the chloromethyl group toward nucleophilic displacement reactions, while simultaneously stabilizing potential enolate intermediates formed at the α-position. This dual activation makes these compounds particularly valuable for constructing complex molecular architectures through sequential chemical transformations.

The table below summarizes key molecular properties of this compound compared to related compounds:

This comparative analysis reveals how structural modifications, particularly the addition of a methyl group, influence molecular properties and handling requirements. The presence of the methyl substituent in the target compound increases the molecular weight and potentially affects both the melting point and storage stability compared to the simpler difluorinated analogs.

Properties

IUPAC Name |

2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNXCBMHUAQZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Aryl Halides with Chloroacetyl Chloride in the Presence of Catalysts

Description:

An alternative approach involves the reaction of aryl halides bearing the 2,4-difluoro-5-methyl substitution pattern with chloroacetyl chloride under catalytic conditions. This method may utilize transition metal catalysis or Lewis acid catalysis to facilitate the acylation.

- The aryl halide is reacted with chloroacetyl chloride in the presence of a catalyst such as AlCl3 or other Lewis acids.

- The reaction medium is typically an inert solvent like dichloromethane or dichloroethane.

- The reaction temperature is maintained to optimize conversion and yield.

- This method yields 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one with good purity and yield.

- The presence of fluorine atoms on the aromatic ring influences the reactivity and regioselectivity of the acylation.

Chlorination of Appropriate Phenyl Ketones

Description:

Another synthetic route involves chlorination of pre-formed phenyl ethanone derivatives to introduce the chloro substituent at the alpha position relative to the carbonyl.

- Starting from 1-(2,4-difluoro-5-methylphenyl)ethan-1-one, chlorination at the alpha position can be performed using chlorine gas or other chlorinating agents in the presence of catalysts such as metallic aluminum compounds.

Process Details (Adapted from Related Chlorination Methods):

- The ketone substrate is dissolved in a suitable solvent (e.g., dichloroethane).

- A catalyst such as methylaluminum chloride (MeAlCl) is added under controlled low temperature (-5 °C).

- Chlorine gas is introduced slowly over several hours with tail gas absorption to minimize environmental impact.

- The reaction mixture is subjected to reduced pressure distillation and rectification to isolate the chlorinated product with high purity and yield.

- Mild reaction conditions with improved selectivity and reduced generation of corrosive byproducts such as sulfur dioxide.

- Suitable for scale-up and industrial production due to efficient catalyst use and solvent recycling.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-Difluoro-5-methylbenzene derivative + chloroacetyl chloride | AlCl3 (Lewis acid) | Anhydrous, controlled temperature | High yield, selective monoacylation | Requires moisture control |

| Aryl Halide Acylation | 2,4-Difluoro-5-methylphenyl halide + chloroacetyl chloride | Lewis acid catalysts | Inert solvent, moderate temperature | Good yield & purity | Fluorine substituents affect reactivity |

| Alpha-Chlorination of Ketones | 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one | Cl2 gas, MeAlCl catalyst | Low temperature, slow Cl2 addition | ~90% yield, 97% purity (industrial) | Environmentally friendlier, scalable |

Research Findings and Industrial Considerations

- The chlorination method using chlorine gas and methylaluminum chloride catalyst offers a greener alternative with mild conditions and high selectivity, minimizing corrosive byproducts and enabling solvent recycling. This method has been demonstrated to achieve yields around 91% with product purity exceeding 97% under industrial-scale conditions.

- The Friedel-Crafts acylation remains a classical and reliable approach, especially for initial laboratory synthesis, but requires stringent moisture control and handling of corrosive reagents.

- The presence of fluorine atoms on the aromatic ring influences electronic properties, which can affect the kinetics and selectivity of acylation reactions, necessitating optimization of reaction parameters.

- Ongoing research explores catalytic systems and reaction media that improve efficiency and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(2,4-difluoro-5-methylphenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is being explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing new drugs targeting various diseases. The compound's ability to interact with biological systems is under investigation, particularly in relation to its pharmacokinetics and pharmacodynamics.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including various pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that can modify the properties of the resulting compounds.

Material Science

In material science, this compound can be used in the development of new materials with specific chemical properties. Its unique structure may impart desirable characteristics to polymers or coatings, enhancing their performance in industrial applications.

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for calibration and testing methods. Its distinct spectral properties allow for its use in various analytical techniques such as NMR and mass spectrometry.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on modifying the structure of this compound to enhance its antimicrobial activity. Researchers synthesized derivatives of this compound and evaluated their efficacy against common pathogens. The findings indicated that certain modifications improved antibacterial activity significantly compared to the parent compound .

Case Study 2: Evaluation of Pharmacological Properties

In another investigation, the pharmacological profile of this compound was assessed through in vitro assays. Results showed promising interactions with specific biological targets, suggesting potential therapeutic applications in treating infections or inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity towards molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one and related compounds, based on substituent effects and available

Substituent Effects on Reactivity and Stability

- Halogen Influence: The chloro group at the α-position (adjacent to the ketone) in this compound increases electrophilicity, facilitating nucleophilic substitution or condensation reactions.

- Methyl Group: The 5-methyl substituent introduces steric hindrance, which may slow down reactions at the para position but improve thermal stability compared to non-methylated analogs .

Physical Properties

- Melting/Boiling Points: While exact data for the target compound are unavailable, analogs with similar halogenation (e.g., 2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone) exhibit melting points >100°C due to strong intermolecular forces . The difluoro-methyl variant likely has a lower melting point than hydroxy-containing analogs (e.g., 219.07 g/mol compound in ) due to reduced hydrogen bonding .

- Solubility: Fluoro and methyl groups increase lipophilicity, favoring solubility in non-polar solvents (e.g., chloroform, DMSO) over polar solvents like water .

Research Findings and Computational Insights

- Thermochemical Accuracy : Density-functional theory (DFT) studies (e.g., B3LYP functional) predict electronic properties and reaction pathways for halogenated ketones, aiding in the design of derivatives without extensive experimentation .

- Crystallography : Tools like SHELXL and ORTEP-3 enable precise structural analysis of similar compounds, critical for confirming substituent positioning and intermolecular interactions .

Key Notes

Substituent Positioning : The ortho-fluoro and para-methyl groups in the target compound may sterically hinder reactions at the aromatic ring, directing reactivity to the α-chloro ketone site.

Safety Considerations : Analogous chloro-ketones (e.g., ) exhibit toxicity, necessitating stringent safety protocols during handling .

Data Gaps : Experimental data (e.g., melting points, spectroscopic profiles) for this compound are lacking; inferences rely on structurally related compounds.

Biological Activity

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one, also known by its CAS number 913073-68-4, is a synthetic organic compound with potential biological activities. Its molecular formula is C9H7ClF2O, and it has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties.

The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which are significant for its reactivity and interaction with biological targets. The molecular weight is approximately 204.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClF2O |

| Molecular Weight | 204.6 g/mol |

| CAS Number | 913073-68-4 |

| Purity | ≥95% |

Biological Activity Overview

Research into the biological activity of this compound has indicated various potential applications, particularly in the fields of cancer therapy and enzyme inhibition.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression and other diseases. For example, compounds with similar functionalities have been identified as effective inhibitors of hypoxia-inducible factor (HIF) pathways, which are crucial in tumor metabolism and growth .

Structure-Activity Relationship (SAR)

The activity of this compound can be analyzed through SAR studies. The presence of halogen atoms (chlorine and fluorine) typically enhances lipophilicity and can influence the compound's interaction with biological targets.

Key Findings from SAR Studies:

- Chlorine Substitution: Enhances binding affinity to target enzymes.

- Fluorine Atoms: Increase metabolic stability and bioavailability.

These modifications are crucial for optimizing the compound's pharmacological profile .

Toxicity and Safety Profile

Preliminary data indicate that compounds related to this compound exhibit moderate toxicity profiles. Standard safety assessments reveal hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AlCl₃, chloroacetyl chloride, DCM, 0°C → RT | 65–75 | |

| Purification | Column chromatography (Hexane:EtOAc 4:1) | 90+ purity |

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry via H/C NMR (e.g., aromatic proton splitting patterns and carbonyl carbon shifts at ~200 ppm) .

- LC-MS/HPLC : Detect impurities (<2%) and validate molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0 for C₉H₇ClF₂O) .

- Elemental Analysis : Verify C/H/Cl/F ratios within ±0.3% of theoretical values.

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Data | Purpose |

|---|---|---|

| H NMR | δ 2.3 ppm (CH₃), δ 6.8–7.5 ppm (aromatic H) | Substituent position |

| IR | 1680–1700 cm⁻¹ (C=O stretch) | Ketone confirmation |

| MS | m/z 219.0 (M+H)⁺ | Molecular weight |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory effects and potential skin irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallography resolve structural ambiguities in halogenated ethanones?

Methodological Answer:

Q. Table 3: Crystallography Software Comparison

| Software | Application | Strength |

|---|---|---|

| SHELXL | Structure refinement | High precision for small molecules |

| ORTEP-3 | Thermal ellipsoid plotting | Intuitive GUI for bond-length analysis |

Advanced: How do hydrogen-bonding networks influence solid-state packing?

Methodological Answer:

- Graph Set Analysis : Classify motifs (e.g., for dimeric interactions) using Etter’s rules .

- Computational Tools : Combine Mercury (CCDC) with DFT calculations (e.g., Gaussian) to predict π-π stacking or halogen bonding .

Advanced: How to reconcile conflicting spectroscopic data (e.g., IR vs. NMR)?

Methodological Answer:

- Cross-Validation : Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with NIST WebBook benchmarks .

- Dynamic Effects : Consider tautomerism or solvent shifts (e.g., DMSO-d₆ vs. CDCl₃ in NMR) .

Advanced: What computational methods predict reactivity of the α-chloroketone group?

Methodological Answer:

- DFT Studies : Calculate LUMO maps (Gaussian/ORCA) to identify electrophilic sites for nucleophilic substitution .

- MD Simulations : Model solvation effects (e.g., in DMF) to optimize reaction conditions for derivatization .

Advanced: How does the electronic effect of fluorine substituents impact reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.